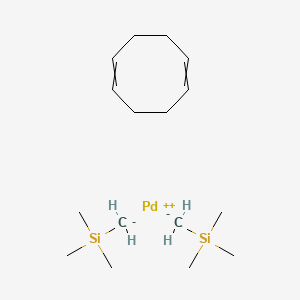
cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) is an organometallic compound with the chemical formula C16H34PdSi2. This compound is known for its applications in catalysis and organic synthesis. It is a gray powder that is insoluble in water and has a molecular weight of 389.032 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) can be synthesized through the reaction of cycloocta-1,5-diene with methanidyl(trimethyl)silane in the presence of a palladium(2+) catalyst. The reaction typically occurs under inert gas conditions at room temperature .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process ensures high yield and purity of the final product. The compound is then isolated and purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(4+) complexes.
Reduction: It can be reduced to palladium(0) complexes.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments .
Aplicaciones Científicas De Investigación
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological systems as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets include organic molecules with functional groups that can coordinate with the palladium center .
Comparación Con Compuestos Similares
Similar Compounds
Cycloocta-1,5-diene: A cyclic hydrocarbon used as a ligand in organometallic chemistry.
Methanidyl(trimethyl)silane: An organosilicon compound used in organic synthesis.
Palladium(2+) complexes: Various palladium complexes with different ligands and oxidation states.
Uniqueness
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) is unique due to its specific combination of ligands and the palladium center, which provides distinct catalytic properties. This uniqueness makes it highly effective in specific catalytic applications, particularly in organic synthesis and industrial processes .
Propiedades
IUPAC Name |
cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMCDCLCEZMOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34PdSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














